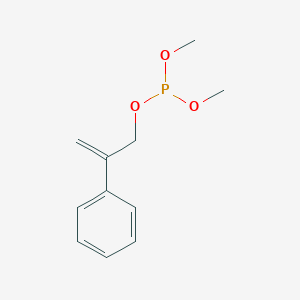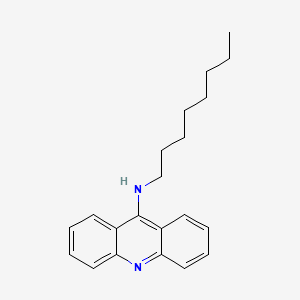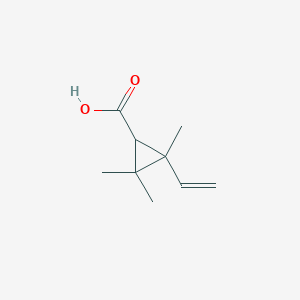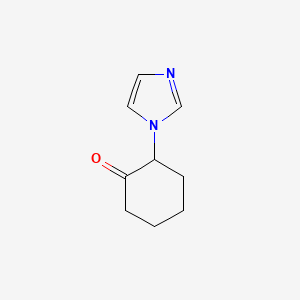
Dimethyl 2-phenylprop-2-en-1-yl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-phenylprop-2-en-1-yl phosphite is an organophosphorus compound characterized by the presence of a phosphite group attached to a phenylpropene moiety. This compound is of significant interest due to its versatile applications in organic synthesis and potential utility in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-phenylprop-2-en-1-yl phosphite typically involves the Michaelis-Arbuzov reaction. This reaction entails the treatment of a haloalkene with a trialkyl phosphite under controlled conditions. For instance, the reaction of 2-phenylprop-2-en-1-yl chloride with trimethyl phosphite can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 2-phenylprop-2-en-1-yl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphite group is replaced by other nucleophiles.
Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-phosphorus bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines and thiols are often used.
Addition: Electrophiles like alkyl halides and acyl chlorides are typical reactants.
Major Products: The major products formed from these reactions include phosphonate esters, substituted phosphites, and various addition products depending on the specific reactants used .
Applications De Recherche Scientifique
Dimethyl 2-phenylprop-2-en-1-yl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Mécanisme D'action
The mechanism by which dimethyl 2-phenylprop-2-en-1-yl phosphite exerts its effects involves the interaction of the phosphite group with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-rich nature of the phosphite group, which can donate electron density to form new bonds .
Comparaison Avec Des Composés Similaires
Dimethyl 2-oxopropyl phosphonate: Another organophosphorus compound with similar reactivity but different structural features.
Trimethyl phosphite: A simpler phosphite ester with broader applications in organic synthesis.
Diethyl phenylphosphonite: A related compound with similar chemical properties but different alkyl groups attached to the phosphorus atom.
Uniqueness: Its phenylpropene moiety provides additional sites for chemical modification, making it a versatile reagent in organic synthesis .
Propriétés
Numéro CAS |
106319-60-2 |
|---|---|
Formule moléculaire |
C11H15O3P |
Poids moléculaire |
226.21 g/mol |
Nom IUPAC |
dimethyl 2-phenylprop-2-enyl phosphite |
InChI |
InChI=1S/C11H15O3P/c1-10(9-14-15(12-2)13-3)11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |
Clé InChI |
PUMLVPMMJYIERA-UHFFFAOYSA-N |
SMILES canonique |
COP(OC)OCC(=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B14322976.png)
![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)
![1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine](/img/structure/B14322987.png)


